

Spectroscopic Data of 4-(1H-pyrazol-1-ylmethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B060750

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(1H-pyrazol-1-ylmethyl)benzoic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} The structural integrity of such molecules is paramount for their application, and rigorous characterization is the cornerstone of reliable research and development. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each section includes an in-depth analysis of the spectral features, causality behind experimental choices, and detailed, field-proven protocols for data acquisition, designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

4-(1H-pyrazol-1-ylmethyl)benzoic acid is comprised of a benzoic acid moiety linked to a pyrazole ring via a methylene bridge. This unique combination of an aromatic carboxylic acid and a nitrogen-containing heterocycle defines its chemical properties and, consequently, its spectroscopic signature.

- Molecular Formula: C₁₁H₁₀N₂O₂
- Molecular Weight: 202.21 g/mol

- IUPAC Name: 4-[(1H-pyrazol-1-yl)methyl]benzoic acid

Figure 1: Molecular Structure of **4-(1H-pyrazol-1-ylmethyl)benzoic acid**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For **4-(1H-pyrazol-1-ylmethyl)benzoic acid**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its structure.

^1H NMR Spectroscopic Data

The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d_6) is preferred over chloroform (CDCl_3) as it reliably allows for the observation of the acidic carboxylic acid proton, which can sometimes undergo rapid exchange and become unobservable in other solvents.[3] [4]

Table 1: Expected ^1H NMR Data (500 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.95	Broad Singlet	1H	-COOH
~7.95	Doublet (d)	2H	Ar-H (ortho to COOH)
~7.70	Singlet (s)	1H	Pyrazole H-5
~7.45	Singlet (s)	1H	Pyrazole H-3
~7.40	Doublet (d)	2H	Ar-H (ortho to CH_2)
~6.25	Triplet (t)	1H	Pyrazole H-4

| ~5.50 | Singlet (s) | 2H | - CH_2 - |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid derivatives.[3][5][6]

Expertise & Causality:

- The carboxylic acid proton (~12.95 ppm) is significantly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a very downfield and broad signal.[3]
- The aromatic protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxyl group (~7.95 ppm) are further downfield than those ortho to the methylene bridge (~7.40 ppm).
- The pyrazole protons show characteristic shifts. H-3 and H-5 are adjacent to a nitrogen atom and appear as singlets (or narrow doublets), while H-4 is coupled to both and appears as a triplet.[7]
- The methylene bridge protons (~5.50 ppm) appear as a sharp singlet, integrating to 2H, confirming the link between the two ring systems.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~167.5	-COOH
~141.0	Ar-C (ipso to CH ₂)
~139.5	Pyrazole C-5
~131.0	Ar-C (ipso to COOH)
~130.0	Ar-CH (ortho to COOH)
~129.5	Pyrazole C-3
~127.5	Ar-CH (ortho to CH ₂)
~106.0	Pyrazole C-4

| ~55.0 | -CH₂- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid derivatives.[3][7]

Expertise & Causality:

- The carboxyl carbon (~167.5 ppm) is the most deshielded carbon due to its sp^2 hybridization and direct attachment to two oxygen atoms.
- The aromatic and pyrazole carbons resonate in the typical range of ~105-141 ppm. The specific shifts are influenced by their position relative to substituents (the carboxyl group, the methylene bridge, and nitrogen atoms).
- The aliphatic methylene carbon (~55.0 ppm) is the most shielded carbon, appearing significantly upfield.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(1H-pyrazol-1-ylmethyl)benzoic acid**.[7]
 - Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is crucial for observing the exchangeable -COOH proton.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (500 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
 - Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.

- ^1H NMR Acquisition:
 - Acquire the spectrum with typical parameters: spectral width of 16 ppm, pulse angle of 30°, relaxation delay of 2 seconds, and 16 scans for good signal-to-noise.[7]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum with typical parameters: spectral width of 240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a minimum of 1024 scans to achieve adequate signal intensity.[7]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the ^1H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ^{13}C spectrum to the DMSO carbon signal (δ 39.52 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

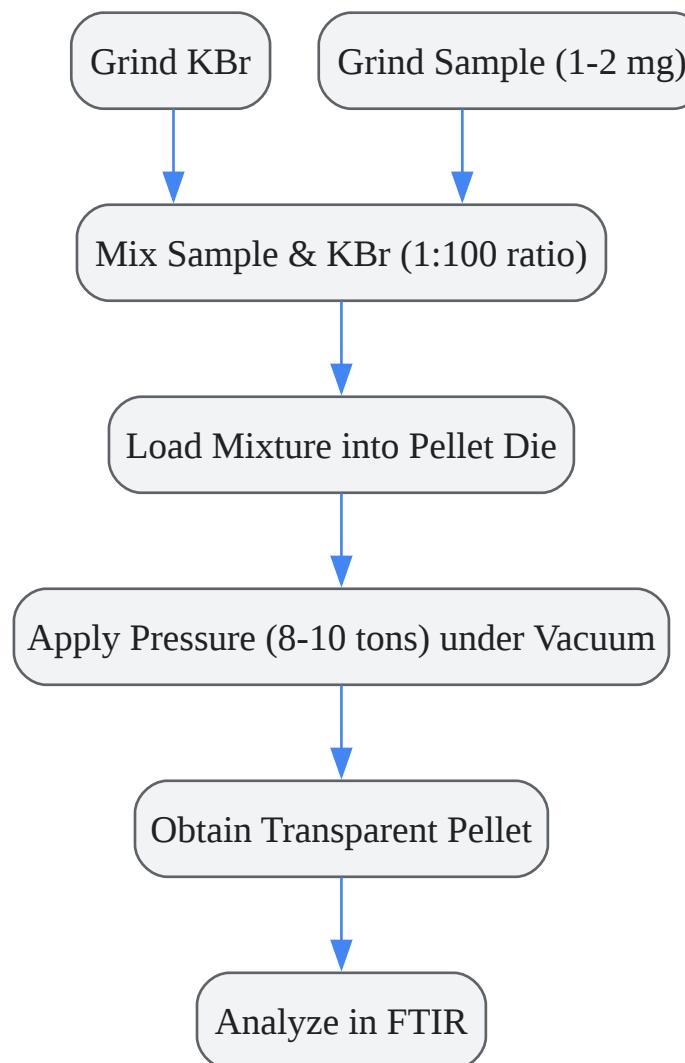
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3300–2500	O-H Stretch (H-bonded)	Broad, Strong	Carboxylic Acid (-COOH)
~3120	C-H Stretch (Aromatic/Pyrazole)	Medium	Ar-H, Pz-H
~1690	C=O Stretch	Strong	Carboxylic Acid (-COOH)
~1610, ~1550	C=C & C=N Stretches	Medium	Aromatic & Pyrazole Rings
~1420	C-O-H Bend	Medium	Carboxylic Acid (-COOH)

| ~1300 | C-O Stretch | Strong | Carboxylic Acid (-COOH) |


Data are synthesized based on characteristic frequencies for known functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Expertise & Causality:

- The most diagnostic feature is the extremely broad O-H stretching absorption from 3300 to 2500 cm⁻¹. This breadth is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[\[9\]](#)
- The strong, sharp C=O stretching band at ~1690 cm⁻¹ is characteristic of a carboxylic acid carbonyl group that is part of a hydrogen-bonded dimer and conjugated with an aromatic ring.
- Absorptions in the 1610-1450 cm⁻¹ region confirm the presence of both the aromatic benzene and heterocyclic pyrazole rings.[\[7\]](#)

Experimental Protocol: KBr Pellet Method

This method is a standard and reliable way to prepare solid samples for transmission FT-IR analysis.

[Click to download full resolution via product page](#)

Figure 2: Workflow for KBr Pellet Preparation

- Preparation:
 - Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is hygroscopic; therefore, this process should be performed quickly in a low-humidity environment.
 - In a separate clean agate mortar, grind 1-2 mg of the **4-(1H-pyrazol-1-ylmethyl)benzoic acid** sample to a fine, consistent powder.
- Mixing:

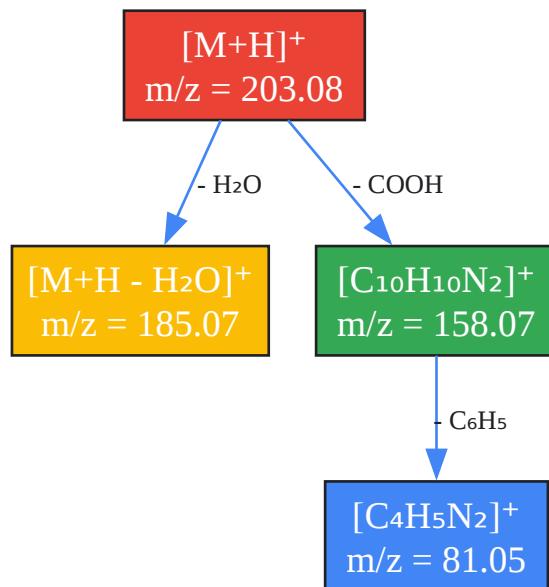
- Add the ground KBr to the mortar containing the sample. The typical sample-to-KBr ratio should be approximately 1:100.[8]
- Mix thoroughly by gentle grinding for about a minute to ensure the sample is homogeneously dispersed within the KBr matrix.

- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die into a hydraulic press and connect it to a vacuum pump to remove entrapped air and moisture, which can cause scattering or unwanted absorption bands.
 - Apply pressure (typically 8-10 tons) for several minutes until a clear, transparent pellet is formed.
- Analysis:
 - Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum (typically scanning from 4000 to 400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule as it minimizes fragmentation, allowing for clear observation of the molecular ion.[10]

Table 4: Expected ESI-MS Data


Ionization Mode	m/z (amu)	Ion Assignment
Positive (ESI+)	203.08	[M+H] ⁺
Positive (ESI+)	185.07	[M+H - H ₂ O] ⁺
Positive (ESI+)	158.07	[M+H - COOH] ⁺ or [C ₁₀ H ₁₀ N ₂] ⁺
Positive (ESI+)	81.05	[C ₄ H ₅ N ₂] ⁺ (Protonated Pyrazolylmethyl cation)
Negative (ESI-)	201.07	[M-H] ⁻

| Negative (ESI-) | 157.07 | [M-H - CO₂]⁻ |

Masses are calculated based on the molecular formula C₁₁H₁₀N₂O₂.

Expertise & Causality:

- In positive ion mode (ESI+), the molecule is readily protonated, likely on one of the pyrazole nitrogen atoms, to give the [M+H]⁺ ion at m/z 203.08.
- Common fragmentation pathways include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as a radical.
- The most significant fragmentation is often the cleavage of the benzylic C-C bond, leading to the loss of the carboxyl group, or the C-N bond of the methylene bridge. A key fragment observed is often the pyrazolylmethyl cation at m/z 81.05.
- In negative ion mode (ESI-), deprotonation of the highly acidic carboxylic acid proton occurs, yielding the [M-H]⁻ ion at m/z 201.07. A characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (44 amu), resulting in a fragment at m/z 157.07. [11]

[Click to download full resolution via product page](#)

Figure 3: Proposed ESI+ Fragmentation Pathway

Experimental Protocol: ESI-MS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1-10 μ g/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. Formic acid aids in protonation for ESI+.
- Instrumentation (LC-QTOF MS):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Set the ESI source parameters: capillary voltage typically between 3-4.5 kV, nebulizer gas pressure, and drying gas flow and temperature optimized for the specific instrument and solvent system.
- Data Acquisition:
 - Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

- For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 203.08) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell to generate product ions, which are then analyzed in the second mass analyzer.

Conclusion

The collective spectroscopic data from NMR, FT-IR, and MS provides a definitive and multi-faceted confirmation of the structure of **4-(1H-pyrazol-1-ylmethyl)benzoic acid**. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and interpretations provided in this guide offer a robust framework for the validation and quality control of this compound in a research or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [pharmacyjournal.in](#) [pharmacyjournal.in]
- 3. [rsc.org](#) [rsc.org]
- 4. [scispace.com](#) [scispace.com]
- 5. [spectrabase.com](#) [spectrabase.com]
- 6. [acgpubs.org](#) [acgpubs.org]
- 7. [benchchem.com](#) [benchchem.com]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC

[pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]⁺ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of 4-(1H-pyrazol-1-ylmethyl)benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060750#4-1h-pyrazol-1-ylmethyl-benzoic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com